

LDC000067: Application Notes and Protocols for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

LDC000067 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] [2][3][4] Its targeted action on CDK9, a key regulator of transcription, makes it a valuable tool for research in various fields, including oncology and virology.[5][6][7] This document provides detailed application notes and protocols for the preparation and in vivo administration of **LDC000067** to support preclinical research.

Compound Information

Property	Value	alue Reference	
Synonyms	LDC067	[4]	
CAS Number	1073485-20-7	[2][3][4][8]	
Molecular Formula	C18H18N4O3S	[2][3][4][8]	
Molecular Weight	370.43 g/mol	[1][2][3][4][8]	
Appearance	White to off-white solid	[4]	
Purity	≥98%	[2]	

Solubility

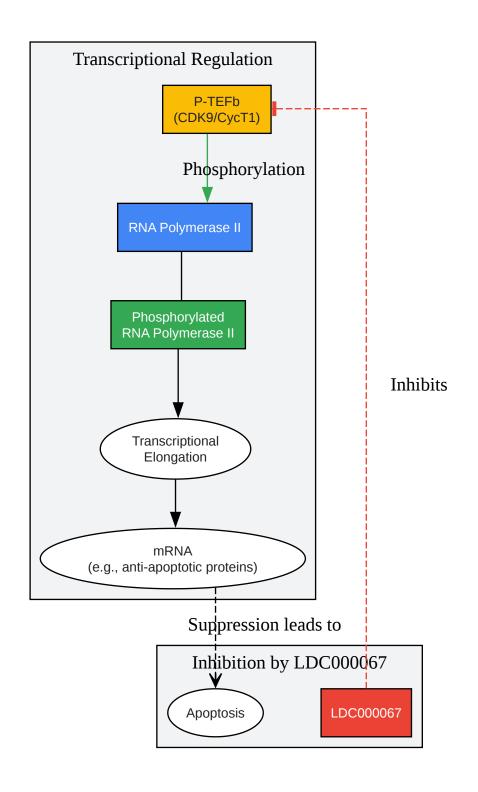


Solvent	Solubility	Notes	Reference
DMSO	≥ 47 mg/mL (126.88 mM)	Hygroscopic DMSO can reduce solubility; use fresh DMSO.	[4]
74 mg/mL (199.76 mM)	[1][9]		
Soluble to 100 mM	[2]	_	
Water	Insoluble	[9]	_
Ethanol	Insoluble	[9]	

Mechanism of Action & Signaling Pathway

LDC000067 is an ATP-competitive inhibitor of CDK9.[3][5] CDK9, in complex with its regulatory subunit Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), promoting transcriptional elongation. By inhibiting CDK9, **LDC000067** prevents this phosphorylation event, leading to a reduction in the transcription of short-lived mRNAs.[5] This can induce apoptosis in cancer cells and inhibit viral replication.[5][6][7][10]





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Mechanism of action of LDC000067.

In Vivo Administration Protocols



Intraperitoneal (IP) Injection

This protocol is based on a study evaluating the therapeutic efficacy of **LDC000067** in a mouse model of influenza virus infection.[10]

Materials:

- LDC000067 powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Sterile 1.5 mL microcentrifuge tubes
- Sterile syringes and needles

Protocol:

- Stock Solution Preparation:
 - Prepare a stock solution of LDC000067 in DMSO. For example, to prepare a 50 mg/mL stock, dissolve 50 mg of LDC000067 in 1 mL of fresh, high-quality DMSO.
 - Vortex or sonicate briefly to ensure complete dissolution.
- Working Solution Preparation:
 - The final dosing solution should be prepared fresh on the day of administration.
 - Dilute the DMSO stock solution with PBS to the desired final concentration. The final concentration of DMSO in the dosing solution should be minimized to avoid toxicity. A common final DMSO concentration for in vivo studies is typically below 10%.
 - \circ For example, to prepare a 1 mg/mL working solution with 10% DMSO, mix 20 μ L of the 50 mg/mL stock solution with 980 μ L of sterile PBS.
- Animal Dosing:



- The reported dosage for mice is up to 160 mg/kg/day administered via intraperitoneal injection for four consecutive days without apparent adverse effects, except for temporary and minor body weight loss.[10] A dose of 80 mg/kg for two consecutive days was shown to be effective and less toxic.[10]
- The dosing volume will depend on the final concentration of the working solution and the
 weight of the animal. For example, for a 20 g mouse receiving an 80 mg/kg dose, the total
 dose is 1.6 mg. If the working solution is 1 mg/mL, the injection volume would be 1.6 mL. It
 is advisable to use a more concentrated working solution to reduce the injection volume.

Safety and Toxicity:

- In a toxicological evaluation, female BALB/c mice (6 weeks old) were injected intraperitoneally with LDC000067 at a maximum dose of 160 mg/kg/day for four consecutive days. All mice survived without any apparent adverse symptoms, such as hunching or fur changes, during the 7-day observation period.[10]
- A temporary and minor body weight loss was observed at this high dose.[10]
- A 2-day treatment of 80 mg/kg was found to be significantly less toxic than a 4-day treatment at higher doses.[10]

Oral Administration

A formulation for oral administration as a homogeneous suspension is also possible.[9]

Materials:

- LDC000067 powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
- · Sterile tubes
- Homogenizer or sonicator

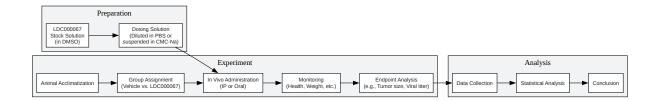
Protocol:



- Preparation of Homogeneous Suspension:
 - A formulation of ≥5 mg/mL in CMC-Na has been reported.[9]
 - To prepare a 5 mg/mL suspension, weigh the appropriate amount of LDC000067 powder.
 - Add the required volume of CMC-Na solution.
 - Mix thoroughly using a vortex mixer, homogenizer, or sonicator until a uniform suspension is achieved.
- Animal Dosing:
 - Administer the suspension to the animals via oral gavage at the desired dosage.
 - The dosing volume will depend on the concentration of the suspension and the weight of the animal.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study using **LDC000067**.



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General workflow for in vivo studies with **LDC000067**.



Storage and Stability

- Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
- In Solvent: Store stock solutions in DMSO at -80°C for up to 2 years or at -20°C for up to 1 year.[4]
- Shipping: The product is stable enough to be shipped at ambient temperature.[8]

Disclaimer

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